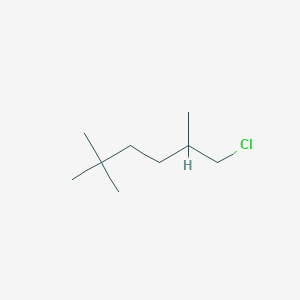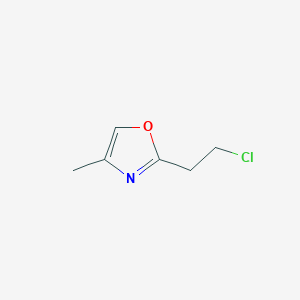
2-(2-Chloroethyl)-4-methyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fourth position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethylamine with 4-methyl-2-oxazoline in the presence of a base can yield the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the oxazole ring can yield different products with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule .
科学研究应用
2-(2-Chloroethyl)-4-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazole derivatives such as 2-(2-Chloroethyl)-4-methyl-1,3-thiazole and 2-(2-Chloroethyl)-4-methyl-1,3-imidazole. These compounds share structural similarities but differ in the heteroatoms present in the ring (sulfur in thiazole and nitrogen in imidazole) and their chemical properties .
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
属性
分子式 |
C6H8ClNO |
|---|---|
分子量 |
145.59 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO/c1-5-4-9-6(8-5)2-3-7/h4H,2-3H2,1H3 |
InChI 键 |
UIPIEPAFLCUSNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(=N1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


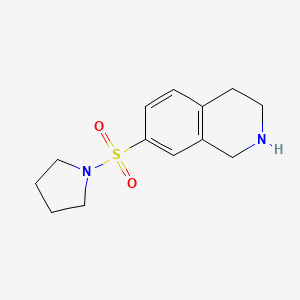
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
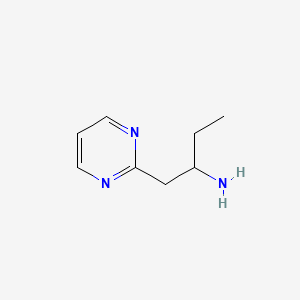
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
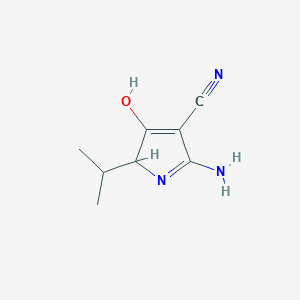

![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
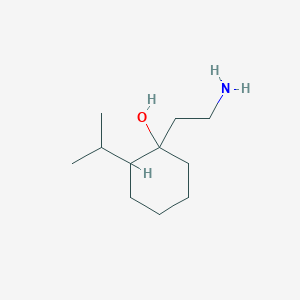
![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
